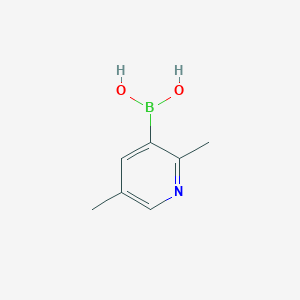

(2,5-dimethylpyridin-3-yl)boronic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dimethylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-5-3-7(8(10)11)6(2)9-4-5/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMKPXQJBGSLSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376732 | |

| Record name | 2,5-Dimethylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029654-18-9 | |

| Record name | B-(2,5-Dimethyl-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029654-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2,5-dimethylpyridin-3-yl)boronic acid

This guide provides a comprehensive overview of the synthesis of (2,5-dimethylpyridin-3-yl)boronic acid, a valuable building block in modern medicinal chemistry and organic synthesis. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure success and reproducibility.

Introduction: The Ascendant Role of Pyridinylboronic Acids in Drug Discovery

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key biological interactions.[1] When functionalized with a boronic acid group, its utility is significantly amplified. Boronic acids are versatile intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which allows for the construction of carbon-carbon bonds with exceptional precision.[2][3]

Beyond their role as synthetic intermediates, the boronic acid moiety itself is of growing interest in medicinal chemistry. The landmark approval of bortezomib, a boronic acid-containing proteasome inhibitor for treating multiple myeloma, demystified earlier concerns about the potential toxicity of boron-containing compounds and spurred a new wave of research.[4][5][6][7][8] It has been demonstrated that incorporating a boronic acid can improve a drug candidate's pharmacokinetic profile by, for example, reducing first-pass metabolism.[5] this compound, with its specific substitution pattern, offers a unique geometric and electronic profile for probing structure-activity relationships in drug design.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several established methods for arylboronic acid formation. The choice of method often depends on the available starting materials, scale, and tolerance for specific functional groups. This guide will focus on the two most practical and reliable strategies starting from 3-bromo-2,5-dimethylpyridine:

-

Method A: Palladium-Catalyzed Miyaura Borylation. This is a robust and widely used method that offers mild reaction conditions and excellent functional group compatibility.[9]

-

Method B: Halogen-Metal Exchange followed by Borylation. A classic and often high-yielding method, though it requires cryogenic temperatures and the use of highly reactive organolithium reagents.[10][11][12]

Prerequisite: Synthesis of the Starting Material, 3-Bromo-2,5-dimethylpyridine

A reliable synthesis of the target boronic acid begins with a secure supply of the corresponding halo-pyridine. While 3-bromo-2,5-dimethylpyridine (CAS 17117-19-0) may be commercially available, a synthetic route from more common precursors is valuable. A plausible approach is the Sandmeyer reaction starting from 2,5-dimethylpyridin-3-amine.

Method A: Palladium-Catalyzed Miyaura Borylation

This method is often the preferred route in modern synthetic labs due to its operational simplicity and the commercial availability of a wide range of catalysts and reagents. The reaction couples 3-bromo-2,5-dimethylpyridine with a diboron reagent in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices

-

Diboron Reagent: Bis(pinacolato)diboron (B2pin2) is the most common reagent. It is stable, easy to handle, and the resulting pinacol boronate ester is generally more stable and easier to purify than the boronic acid itself. The pinacol ester can then be hydrolyzed to the boronic acid.

-

Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst like PdCl2(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The dppf ligand is electron-rich and provides the necessary steric bulk to promote the catalytic cycle.

-

Base: A base, such as potassium acetate (KOAc), is crucial for the transmetalation step. It is thought to activate the diboron reagent, facilitating the transfer of a boryl group to the palladium center.[9] The choice of a relatively weak base like KOAc is important to prevent premature hydrolysis of the boronic ester product or other base-sensitive side reactions.[9]

-

Solvent: A polar aprotic solvent like dioxane or DMF is typically used to ensure the solubility of all reaction components.

Experimental Protocol: Miyaura Borylation

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| 3-Bromo-2,5-dimethylpyridine | 17117-19-0 | C7H8BrN | Starting material |

| Bis(pinacolato)diboron (B2pin2) | 73183-34-3 | C12H24B2O4 | Boron source |

| PdCl2(dppf)·CH2Cl2 | 95464-05-4 | C35H30Cl4FeP2Pd | Palladium precatalyst |

| Potassium Acetate (KOAc) | 127-08-2 | C2H3KO2 | Base |

| 1,4-Dioxane (anhydrous) | 123-91-1 | C4H8O2 | Solvent |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | For workup and hydrolysis |

| Diethyl Ether | 60-29-7 | C4H10O | Extraction solvent |

| Celite® | 61790-53-2 | SiO2 | Filtration aid |

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-2,5-dimethylpyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and PdCl2(dppf)·CH2Cl2 (0.03 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Heating: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup (Isolation of Pinacol Ester):

-

Cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound pinacol ester. This can be purified by column chromatography on silica gel if necessary.

-

-

Hydrolysis to Boronic Acid:

-

Dissolve the crude pinacol ester in a suitable solvent mixture (e.g., acetone/water).

-

Add 2N aqueous HCl and stir at room temperature. Monitor the hydrolysis by TLC.

-

Once complete, neutralize the mixture carefully with a base (e.g., NaHCO3).

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

-

Mechanistic Rationale: The Miyaura Borylation Catalytic Cycle

The mechanism of the Miyaura borylation is a well-established catalytic cycle involving palladium.

Caption: Workflow for the synthesis via halogen-metal exchange.

The mechanism of the lithium-halogen exchange is believed to proceed through an "ate" complex intermediate, where the butyl group from n-BuLi coordinates to the bromine atom on the pyridine ring before the exchange occurs. [11][13]The equilibrium of this reaction favors the formation of the more stable organolithium species, which in this case is the sp2-hybridized pyridinyllithium. [12]

Method Comparison and Troubleshooting

| Feature | Miyaura Borylation (Method A) | Halogen-Metal Exchange (Method B) |

| Temperature | 80-90 °C | -78 °C |

| Reagents | Palladium catalyst, B2pin2, weak base | n-Butyllithium, trialkyl borate |

| Functional Group Tolerance | Generally high | Limited by reactivity of n-BuLi |

| Operational Complexity | Simpler setup, less sensitive | Requires strict anhydrous conditions and low temperatures |

| Key Byproducts | Homocoupling of starting material, debromination | Wurtz coupling, side reactions from reactive intermediate |

Troubleshooting Common Issues:

-

Protodeboronation (Loss of the Boronic Acid Group): This is a common side reaction for heteroarylboronic acids, especially under harsh acidic or basic conditions or during prolonged chromatography.

-

Solution: Keep workup conditions mild. It is often preferable to handle the more stable pinacol ester intermediate through purification and perform the hydrolysis as the final step.

-

-

Low Yield in Halogen-Metal Exchange: This can be due to moisture quenching the n-BuLi, the pyridinyllithium intermediate reacting with the starting bromide, or decomposition of the intermediate.

-

Solution: Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous. Maintain strict temperature control and consider an "inverse addition" where the halide is added to the n-BuLi solution.

-

-

Inefficient Palladium Catalysis: Catalyst deactivation can lead to stalled reactions.

-

Solution: Ensure the reaction is run under a strictly inert atmosphere. The choice of ligand is also critical and may require optimization for different substrates.

-

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

-

NMR Spectroscopy:

-

¹H NMR: Will show characteristic shifts for the aromatic protons on the pyridine ring and the two methyl groups. The B(OH)2 protons are often broad and may exchange with water in the solvent.

-

¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

-

¹¹B NMR: A broad singlet is expected, with a chemical shift characteristic of an arylboronic acid.

-

-

Mass Spectrometry: To confirm the molecular weight of the compound (150.97 g/mol ). [14]* Melting Point: To assess the purity of the crystalline solid.

References

-

de Sousa, J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

-

de Sousa, J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. Available at: [Link]

-

Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Available at: [Link]

- Google Patents. (Date not available). Preparation method for 2,5-dibromo-3-methylpyridine. CN105348177A.

-

de Sousa, J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

-

ResearchGate. (Date not available). The Lithium–Halogen Exchange Reaction in Process Chemistry. Available at: [Link]

-

ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

-

PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]

-

Chemsrc. (2025). 3-Bromo-2,5-dimethylpyridine | CAS#:17117-19-0. Available at: [Link]

-

MedChemComm (RSC Publishing). (Date not available). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. Available at: [Link]

-

MDPI. (Date not available). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... Available at: [Link]

-

Reddit. (2021). Li Halogen Exchange? Available at: [Link]

-

Organic Syntheses. (Date not available). 2,3-diaminopyridine. Available at: [Link]

-

MDPI. (Date not available). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

- Patsnap. (2017). Synthesis method of 3-bromo-5-methylpyridine.

-

NIH. (Date not available). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Available at: [Link]

-

University of Rochester. (Date not available). lithium halogen exchange #1 revised. Available at: [Link]

-

Wikipedia. (Date not available). Metal–halogen exchange. Available at: [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. researchgate.net [researchgate.net]

- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. 1029654-18-9|this compound|BLD Pharm [bldpharm.com]

physicochemical properties of (2,5-dimethylpyridin-3-yl)boronic acid

An In-depth Technical Guide to the Physicochemical Properties of (2,5-dimethylpyridin-3-yl)boronic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic organoboron compound that has garnered significant interest within the scientific community. As a derivative of pyridine, a fundamental heterocyclic aromatic compound, it combines the unique electronic properties of a pyridine ring with the versatile reactivity of a boronic acid functional group. This strategic combination makes it a valuable building block in modern synthetic chemistry, particularly for the construction of complex molecular architectures.

This guide provides a comprehensive overview of the core physicochemical properties, characterization methodologies, stability, reactivity, and applications of this compound. The insights presented herein are tailored for researchers, scientists, and drug development professionals who utilize boronic acids as key intermediates in their synthetic endeavors. The narrative emphasizes not just the "what" but the "why" behind experimental choices, grounding technical data in practical, field-proven context.

Core Physicochemical and Structural Identifiers

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and computed properties for this compound are summarized below. These values are crucial for stoichiometric calculations, analytical characterization, and safety assessments.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₁₀BNO₂ | [1][2] |

| Molecular Weight | 150.97 g/mol | [1][2] |

| CAS Number | 1029654-18-9 | [1] |

| Appearance | Solid | [2] |

| Canonical SMILES | B(C1=CC(=CN=C1C)C)(O)O | [1] |

| InChI Key | HIMKPXQJBGSLSM-UHFFFAOYSA-N | [1][2] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Note: Experimental values for properties such as melting point, boiling point, and pKa are not consistently reported in public literature and require empirical determination.

Structural Elucidation and Spectroscopic Characterization

The unambiguous confirmation of a chemical's identity and purity is paramount. A multi-technique spectroscopic approach is standard practice for the characterization of boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure of this compound in solution.

-

¹H NMR: Provides information on the number and environment of protons. The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the two methyl group protons.

-

¹³C NMR: Reveals the carbon framework of the molecule. Signals corresponding to the five carbons of the pyridine ring (two of which are substituted) and the two methyl carbons would be expected. The carbon atom attached to the boron may show broadening due to the quadrupolar nature of the boron nucleus.

-

¹¹B NMR: This technique is specific for the boron nucleus and is highly informative for boronic acids. A characteristic chemical shift, typically in the range of δ 28-32 ppm (referenced to BF₃·OEt₂), would confirm the presence of the trigonal planar boronic acid moiety.[3]

Causality Behind Experimental Choices: A significant challenge in the NMR analysis of boronic acids is their tendency to form cyclic, trimeric anhydrides known as boroxines, especially in aprotic solvents or upon removal of water. This equilibrium can lead to complex or broadened spectra.[4] To obtain a clean spectrum of the monomeric acid, the sample can be prepared in a deuterated solvent like DMSO-d₆ or by adding a small amount of D₂O, which pushes the equilibrium back towards the monomeric boronic acid.[4]

Protocol: ¹¹B NMR Analysis of a Heterocyclic Boronic Acid

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer equipped with a broadband probe.

-

Tune the probe to the ¹¹B frequency (e.g., ~96 MHz on a 300 MHz spectrometer).[5]

-

-

Data Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard one-pulse experiment. A proton-decoupled experiment is typically preferred to simplify the spectrum.

-

Set the spectral width to encompass the expected chemical shift range for boronic acids (e.g., from 50 ppm to -10 ppm).

-

Reference the spectrum externally to BF₃·OEt₂ (δ 0 ppm).[5]

-

-

Data Processing: Apply an appropriate line-broadening factor if necessary and integrate the resulting peak.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), is employed to confirm the elemental composition. It provides a highly accurate mass measurement that should match the calculated exact mass of the protonated molecule [M+H]⁺.[3]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups. For this compound, the spectrum would be characterized by:

-

A broad O–H stretching band (~3200-3600 cm⁻¹) for the boronic acid hydroxyl groups.

-

C–H stretching bands for the aromatic and methyl groups (~2800-3100 cm⁻¹).

-

C=C and C=N stretching vibrations for the pyridine ring (~1500-1600 cm⁻¹).[3]

-

A strong B–O stretching band (~1300-1400 cm⁻¹).

Stability, Reactivity, and Handling

Stability Profile

Boronic acids are generally stable solids, but their stability can be compromised under certain conditions.[6][7]

-

Dehydration: As mentioned, the primary pathway for degradation is the intermolecular dehydration to form a cyclic boroxine. This process is reversible in the presence of water.

-

Protodeboronation: The C-B bond can be cleaved under harsh acidic or basic conditions, or in the presence of certain oxidizing agents, replacing the boronic acid group with a hydrogen atom.

To enhance stability for long-term storage or for specific applications requiring robust reaction conditions, boronic acids are often converted to more stable derivatives, such as pinacol boronate esters.[6]

Sources

- 1. 2,5-Dimethylpyridine-3-Boronic Acid | C7H10BNO2 | CID 2763092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-dimethylpyridine-3-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. reddit.com [reddit.com]

- 5. rsc.org [rsc.org]

- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

An In-Depth Technical Guide to the Crystal Structure of (2,5-dimethylpyridin-3-yl)boronic acid: From Synthesis to Structural Elucidation and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (2,5-dimethylpyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry. While a public crystal structure is not available as of the writing of this document, this guide will equip researchers with the necessary knowledge to synthesize, crystallize, and determine its three-dimensional structure. Furthermore, it will explore the anticipated structural features and their implications for drug discovery, drawing upon the established principles of boronic acid chemistry and crystallography.

Introduction to this compound: A Key Pharmacophore

Boronic acids and their derivatives are a cornerstone of modern medicinal chemistry, with several FDA-approved drugs, such as bortezomib (Velcade®), ixazomib, and vaborbactam, highlighting their therapeutic significance.[1][2][3] These compounds are recognized for their unique ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases, making them potent inhibitors.[4][5] The pyridine ring, a common motif in pharmaceuticals, imparts desirable properties such as aqueous solubility and the ability to engage in specific hydrogen bonding and π-stacking interactions with biological targets.

This compound combines these two key pharmacophores. The dimethyl-substituted pyridine ring offers a scaffold with defined steric and electronic properties, making it an attractive starting point for the synthesis of novel drug candidates.[6] Elucidating its crystal structure is paramount for understanding its intrinsic molecular geometry, intermolecular interactions, and for providing a solid foundation for structure-based drug design.

Synthesis and Crystallization: The Path to a Single Crystal

A robust and reproducible synthesis is the first critical step towards obtaining a crystal structure. Following synthesis, the careful selection of crystallization conditions is essential for growing high-quality single crystals suitable for X-ray diffraction.

Synthesis of this compound

A common and effective method for the synthesis of aryl and heteroaryl boronic acids is the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of a halide with a diboron reagent.[7] For this compound, a plausible synthetic route starts from 3-bromo-2,5-dimethylpyridine.

Experimental Protocol: Synthesis

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-2,5-dimethylpyridine (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude pinacol ester by column chromatography on silica gel.

-

Hydrolysis: The purified this compound pinacol ester is then hydrolyzed to the free boronic acid. Dissolve the ester in a mixture of acetone or THF and water, and treat with an acid such as HCl until the reaction is complete. The boronic acid can then be isolated by filtration or extraction.

Crystallization

The goal of crystallization is to slowly precipitate the compound from a supersaturated solution, allowing the molecules to arrange themselves into a well-ordered crystal lattice.

Experimental Protocol: Crystallization

-

Solvent Selection: Screen a variety of solvents with differing polarities. Good starting points for boronic acids include alcohols (methanol, ethanol, isopropanol), water, acetonitrile, and mixtures thereof.

-

Slow Evaporation: Dissolve the purified this compound in a suitable solvent or solvent mixture at room temperature to form a nearly saturated solution. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the boronic acid. In the larger container, add a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.

Proposed Experimental Workflow for Crystal Structure Determination

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction. The following workflow outlines the key steps in this process.

Caption: Figure 1: Experimental Workflow for Single-Crystal X-ray Diffraction.

Hypothetical Crystal Structure Analysis and Discussion

In the absence of experimental data, we can predict the likely structural features of this compound based on known structures of similar pyridine boronic acids found in the Cambridge Structural Database (CSD).[8][9]

Caption: Figure 2: Molecular Structure of this compound.

Expected Molecular Geometry:

| Parameter | Expected Value Range | Rationale |

| Pyridine Ring | Planar | Aromatic nature of the pyridine ring. |

| C-B Bond Length | 1.54 - 1.57 Å | Typical single bond length between an sp² carbon and a boron atom. |

| B-O Bond Lengths | 1.35 - 1.38 Å | Characteristic of boronic acids. |

| O-B-O Bond Angle | ~120° | Consistent with sp² hybridization of the boron atom. |

| C-C-B Bond Angle | ~120° | Reflects the sp² hybridization of the carbon atoms in the pyridine ring. |

Potential Intermolecular Interactions:

The crystal packing of this compound is expected to be dominated by hydrogen bonding. The boronic acid group contains two hydroxyl groups that can act as both hydrogen bond donors and acceptors. This can lead to the formation of dimeric structures or extended hydrogen-bonded networks.

-

Hydrogen Bonding: Strong O-H···O hydrogen bonds between the boronic acid moieties of adjacent molecules are highly probable. Additionally, the pyridine nitrogen can act as a hydrogen bond acceptor, potentially forming O-H···N interactions.

-

π-Stacking: The aromatic pyridine rings may engage in π-stacking interactions, further stabilizing the crystal lattice.

Applications in Drug Discovery

The crystal structure of this compound would be invaluable for drug discovery and development.

-

Structure-Based Drug Design: A high-resolution crystal structure provides the precise coordinates of each atom, which can be used to design more potent and selective inhibitors. By understanding the three-dimensional shape of the molecule, medicinal chemists can modify its structure to optimize interactions with a target protein.

-

Fragment-Based Screening: As a well-characterized fragment, this compound could be used in fragment-based screening campaigns to identify new starting points for drug discovery.

-

Understanding Protein-Ligand Interactions: Co-crystallization of this boronic acid with a target protein would reveal the specific interactions that govern binding, including the covalent bond with a catalytic serine residue and non-covalent interactions with surrounding amino acids.[4][5]

Conclusion

While the crystal structure of this compound has not yet been publicly reported, this guide provides a clear roadmap for its determination and analysis. The synthesis, crystallization, and structural elucidation of this compound are achievable through standard laboratory techniques. The resulting structural information would be of significant value to the scientific community, particularly those involved in the design and development of novel therapeutics. The anticipated structural features, including a planar pyridine ring and extensive hydrogen bonding, suggest that this molecule is a well-behaved building block for the construction of more complex and biologically active compounds.

References

- Trujillo, J. (1998). X-ray crystallographic study of boroxazolidones obtained from l-ornithine, l-methionine, kainic acid and 2,6-pyridinedicarboxylic acid. Journal of Organometallic Chemistry.

-

RSCB Protein Data Bank. (n.d.). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. RCSB PDB. [Link]

-

Wikipedia. (2023). Cambridge Structural Database. Wikipedia. [Link]

- Cala, O., et al. (2021). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Journal of Medicinal Chemistry.

- Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals.

-

Amanote Research. (n.d.). (PDF) Pyridine Boronic Acids as Building Blocks in Crystal. Amanote Research. [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

PubChem. (n.d.). 2,5-Dimethylpyridine-3-Boronic Acid. PubChem. [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]

-

PMC. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

-

ResearchGate. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. ResearchGate. [Link]

-

ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

-

NIH. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. NIH. [Link]

-

PubChem. (n.d.). [2-(Dimethylamino)pyrimidin-5-yl]boronic acid. PubChem. [Link]

-

PubChem. (n.d.). 2,5-Dimethylpyridine. PubChem. [Link]

-

CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]

-

PubChem. (n.d.). (2,6-Dimethylpyridin-3-yl)boronic acid. PubChem. [Link]

-

Watson International. (n.d.). 2,6-dimethyl-pyridine-3-boronic acid cas 693774-55-9. Watson International. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 8. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

stability and storage of (2,5-dimethylpyridin-3-yl)boronic acid

An In-Depth Technical Guide to the Stability and Storage of (2,5-dimethylpyridin-3-yl)boronic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a heterocyclic arylboronic acid of significant interest in medicinal chemistry and drug development, primarily serving as a key building block in Suzuki-Miyaura cross-coupling reactions. The utility of this and other boronic acids is, however, intrinsically linked to their chemical integrity. Boronic acids are susceptible to several degradation pathways, including dehydration, oxidation, and protodeboronation, which can compromise sample purity, affect reaction yields, and introduce impurities into synthetic workflows. This guide provides a comprehensive overview of the factors governing the stability of this compound. It details the underlying degradation mechanisms, offers field-proven protocols for optimal storage and handling, and presents a systematic workflow for conducting stability assessments. This document is intended for researchers, chemists, and drug development professionals who require reliable methods to preserve the quality and performance of this valuable synthetic intermediate.

Physicochemical Profile of this compound

A foundational understanding of the molecule's properties is essential for developing appropriate handling and storage strategies.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀BNO₂ | [1][2] |

| Molecular Weight | 150.97 g/mol | [1][2] |

| IUPAC Name | (2,5-dimethyl-3-pyridinyl)boronic acid | [1] |

| CAS Number | 1029654-18-9 | [1][2] |

| Appearance | White to off-white solid (typical) | |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

Key Mechanisms of Degradation

The stability of this compound is primarily challenged by three distinct chemical processes. Understanding these pathways is critical for designing effective mitigation strategies.

Dehydration to Boroxine (Anhydride Formation)

Boronic acids can undergo reversible intermolecular dehydration to form a stable, six-membered cyclic trimer known as a boroxine. This process is driven by the removal of water and is often observed when the solid material is heated or stored in a very dry environment. While this process is reversible upon addition of water, the formation of boroxines can lead to issues with solubility, inaccurate weighing of the active monomeric species, and altered reactivity in subsequent chemical transformations.

Oxidative Degradation (Protodeboronation)

The carbon-boron (C-B) bond is susceptible to cleavage by oxidative agents. In the context of laboratory storage, this is most commonly initiated by atmospheric oxygen or trace peroxide contaminants. This degradation pathway results in the formation of the corresponding phenol, 2,5-dimethyl-3-hydroxypyridine, and boric acid. This process is irreversible and represents a direct loss of the desired starting material. Studies on other peptide boronic acids have confirmed that oxidative cleavage is a major initial degradation pathway.[3]

Protodeboronation

Protodeboronation is the cleavage of the C-B bond by a proton source, most commonly water, particularly under non-neutral pH conditions. This reaction yields the parent arene, 2,5-dimethylpyridine, and boric acid. The presence of moisture is a key factor, and the reaction rate can be influenced by the electronic properties of the pyridine ring.

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the degradation mechanisms, a multi-faceted approach to storage and handling is required to ensure the long-term integrity of this compound.

Long-Term Storage (> 1 month)

For long-term storage, the primary objective is to minimize exposure to atmospheric moisture, oxygen, and elevated temperatures.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 4°C | Reduces the kinetic rate of all degradation pathways. Boric acid itself is best stored at room temperature (15–25°C), but for boronic acid derivatives, colder temperatures are preferred to slow potential reactions.[4][5] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidative degradation and dehydration. |

| Container | Tightly sealed, amber glass vial or bottle | Prevents moisture ingress and protects from light, which can potentially accelerate oxidative processes. |

| Environment | Desiccated | Use of a desiccator or dry box provides an additional barrier against ambient moisture, preventing hydrolysis and protodeboronation. |

Short-Term Handling (In-Lab Use)

During routine laboratory use, exposure to the ambient environment should be minimized.

-

Aliquoting: Upon receipt, if the quantity is large, it is advisable to aliquot the material into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the bulk material to the laboratory environment.

-

Weighing and Dispensing: Perform weighing operations swiftly. For highly sensitive applications, conduct these operations within a glove box or glove bag under a nitrogen or argon atmosphere.

-

Solvent Selection: When preparing solutions for reactions, use anhydrous solvents to prevent hydrolysis of the boronic acid.

Experimental Workflow for Stability Assessment

Verifying the stability of a specific batch of this compound under your laboratory's conditions is a critical component of quality control. A forced degradation study is an effective method to rapidly identify potential stability liabilities.

Sources

- 1. 2,5-Dimethylpyridine-3-Boronic Acid | C7H10BNO2 | CID 2763092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synchem.de [synchem.de]

- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. laballey.com [laballey.com]

- 5. zzylchem.com [zzylchem.com]

A Comprehensive Spectroscopic Guide to (2,5-dimethylpyridin-3-yl)boronic acid: Elucidating Structure Through NMR, IR, and MS

Introduction

(2,5-dimethylpyridin-3-yl)boronic acid is a heterocyclic arylboronic acid, a class of compounds that serves as a cornerstone in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its structural motif, featuring a substituted pyridine ring, is prevalent in medicinal chemistry and materials science, making it a valuable building block for the synthesis of complex molecules.[1]

This technical guide provides an in-depth analysis of the essential spectroscopic data required to confirm the identity, structure, and purity of this compound. As researchers and drug development professionals, the unambiguous characterization of such reagents is paramount for reproducible and successful downstream applications. This document moves beyond a simple data repository, offering insights into the rationale behind experimental choices and a thorough interpretation of the spectral features based on fundamental principles and comparative literature.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure and basic properties.

-

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀BNO₂ | [2][3] |

| Molecular Weight | 150.97 g/mol | [2][3] |

| CAS Number | 1029654-18-9 | [2] |

| IUPAC Name | This compound | [2] |

| InChI Key | HIMKPXQJBGSLSM-UHFFFAOYSA-N | [2][3] |

| Physical Form | Solid |[3][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

Rationale for Experimental Choices

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this analysis. Its high polarity effectively dissolves the boronic acid, and its high boiling point allows for stable acquisitions at various temperatures if needed. Crucially, it allows for the observation of exchangeable protons from the boronic acid hydroxyl groups, which would be lost in solvents like D₂O.

-

Instrument Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, particularly for resolving the distinct aromatic proton signals and their coupling patterns.[5]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a map of the proton environments. The expected signals for this compound are detailed below.

Table 2: Expected ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Integration | Causality and Interpretation |

|---|---|---|---|---|

| ~8.20 | s | H-4 | 1H | This proton is adjacent to the electron-withdrawing boronic acid group and the nitrogen atom, leading to a significant downfield shift. It appears as a singlet due to the absence of ortho or meta coupling partners. |

| ~8.15 | s (br) | B(OH)₂ | 2H | The acidic protons of the boronic acid group typically appear as a broad singlet. This signal will disappear upon addition of a drop of D₂O due to rapid proton-deuterium exchange, a key validation step. |

| ~7.55 | s | H-6 | 1H | This proton is ortho to the nitrogen and meta to the boronic acid group. Its chemical shift is influenced by the ring's electronic structure. |

| ~2.45 | s | C₅-CH₃ | 3H | The methyl group at the 5-position is expected to be in a typical aromatic methyl chemical shift range. |

| ~2.40 | s | C₂-CH₃ | 3H | The methyl group at the 2-position, being ortho to the nitrogen, may experience a slightly different electronic environment compared to the C₅-methyl group. |

Note: The exact chemical shifts are predictive and can vary based on concentration and instrument calibration. The key diagnostic features are the multiplicities, integration, and relative positions of the signals.

¹³C NMR Spectral Data and Interpretation

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton.

Table 3: Expected ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Causality and Interpretation |

|---|---|---|

| ~158 | C-2 | This carbon, adjacent to the nitrogen and bearing a methyl group, is expected to be significantly downfield. |

| ~150 | C-6 | Also adjacent to the nitrogen, this carbon appears in the downfield region characteristic of pyridinic carbons. |

| ~145 | C-4 | This aromatic CH carbon is downfield due to its position within the pyridine ring. |

| ~135 | C-5 | The carbon bearing the second methyl group. |

| ~130 | C-3 | The carbon atom directly attached to the boron atom. This signal is often broad due to quadrupolar relaxation from the adjacent boron nucleus. Its chemical shift is a key identifier but can be of lower intensity.[6] |

| ~22 | C₂-CH₃ | Typical chemical shift for a methyl group attached to an sp² carbon. |

| ~18 | C₅-CH₃ | Similar to the other methyl group, appearing in the aliphatic region of the spectrum. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Allow the sample temperature to equilibrate (typically 298 K).

-

Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse program, typically with 16-32 scans.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program, requiring a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO quintet at 39.52 ppm.[7]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principles and Rationale

The primary utility of IR for this compound is to confirm the presence of the boronic acid (-B(OH)₂) and pyridine functional groups. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation and provides high-quality data from the solid material.

IR Spectral Data and Interpretation

Table 4: Key FT-IR Vibrational Frequencies

| Frequency Range (cm⁻¹) | Assignment | Interpretation |

|---|---|---|

| 3400 - 3200 (broad) | O-H stretch (H-bonded) | A strong, broad absorption in this region is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid functional group.[8] |

| ~3050 | Aromatic C-H stretch | Absorption corresponding to the C-H bonds on the pyridine ring. |

| 2980 - 2850 | Aliphatic C-H stretch | Absorptions from the C-H bonds of the two methyl groups. |

| ~1600, ~1470 | C=C and C=N ring stretch | These vibrations are characteristic of the pyridine ring system.[9] |

| ~1350 | B-O stretch | A strong, characteristic absorption for the boron-oxygen single bond is a key diagnostic peak for boronic acids.[10] |

| ~750 | Out-of-plane C-H bend | Bending vibrations from the aromatic protons. |

Experimental Protocol: ATR-FT-IR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) contributions.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation analysis.

Principles and Rationale

Electrospray Ionization (ESI) is the preferred ionization method for polar molecules like this compound.[11] It is a "soft" ionization technique that typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation. Analysis is often coupled with liquid chromatography (LC) to ensure the sample's purity is assessed simultaneously. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for confirming the elemental composition via accurate mass measurement.

MS Spectral Data and Interpretation

Table 5: Expected High-Resolution Mass Spectrometry Data (ESI+)

| Calculated m/z | Adduct | Interpretation |

|---|---|---|

| 152.0877 | [M+H]⁺ | The exact mass of the protonated parent molecule (C₇H₁₁BNO₂⁺). Observing this peak with high mass accuracy (e.g., < 5 ppm error) provides strong evidence for the elemental composition. |

| 174.0697 | [M+Na]⁺ | A sodium adduct is commonly observed in ESI-MS, appearing 22.9898 Da higher than the protonated molecule. |

| 134.0772 | [M+H-H₂O]⁺ | Loss of a water molecule from the boronic acid moiety is a potential in-source fragmentation or dehydration product. |

Boron Isotopic Pattern: A key confirmatory feature is the natural isotopic abundance of boron: ~20% ¹⁰B and ~80% ¹¹B. This results in a characteristic isotopic pattern for any boron-containing ion. The [M+H]⁺ peak at m/z 152.0877 (from ¹¹B) will be accompanied by a smaller peak at m/z 151.0910 (from ¹⁰B) with an approximate intensity ratio of 4:1. This pattern is a definitive indicator of a single boron atom in the molecule.

Experimental Protocol: LC-MS (ESI-TOF)

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,5-Dimethylpyridine-3-Boronic Acid | C7H10BNO2 | CID 2763092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-dimethylpyridine-3-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. (2,6-Dimethylpyridin-4-yl)boronic acid | 846548-44-5 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Dabrafenib: A Deep Dive into the Inhibition of the MAPK Pathway for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, identified by CAS number 1003030-22-3, is a potent and selective inhibitor of mutated BRAF kinases, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Marketed under the brand name Tafinlar®, it has emerged as a cornerstone in the targeted therapy of several cancers, most notably metastatic melanoma harboring specific BRAF V600 mutations.[3][4] This guide provides a comprehensive technical overview of Dabrafenib, including its mechanism of action, physicochemical properties, key experimental protocols, and the molecular underpinnings of therapeutic resistance.

The Aberrant MAPK Pathway and the Rationale for BRAF Inhibition

The RAS/RAF/MEK/ERK pathway is a crucial signaling cascade that regulates normal cell proliferation, differentiation, and survival.[5][6][7] In a significant subset of cancers, this pathway becomes constitutively active due to mutations in key signaling nodes. The most common of these are activating mutations in the BRAF gene, with the V600E substitution (a valine to glutamic acid change at codon 600) being the most frequent, accounting for over 90% of BRAF mutations in melanoma.[6][8][9] This mutation mimics phosphorylation, leading to a constitutively active BRAF kinase that perpetually drives downstream signaling through MEK and ERK, resulting in uncontrolled cell growth and tumor progression.[7][9][10]

Dabrafenib was specifically designed to target these mutated BRAF proteins.[11] Its therapeutic efficacy stems from its ability to selectively bind to and inhibit the kinase activity of BRAF V600 mutants, thereby shutting down the aberrant signaling cascade and inducing apoptosis in cancer cells.[1][2]

Physicochemical and Pharmacokinetic Properties of Dabrafenib

A clear understanding of the physicochemical and pharmacokinetic properties of a drug candidate is fundamental for its development and clinical application. Dabrafenib is an orally bioavailable small molecule.[11]

| Property | Value | Source |

| CAS Number | 1003030-22-3 | Internal |

| Alternate Designations | GSK2118436, GSK2118436A, GSK-2118436 | [3] |

| Molecular Formula | C23H20F3N5O2S2 | [3] |

| Molecular Weight | 519.6 g/mol | [3] |

| Formulation | Often administered as Dabrafenib mesylate | [3] |

Mechanism of Action: ATP-Competitive Inhibition of Mutated BRAF

Dabrafenib functions as an ATP-competitive inhibitor of the BRAF kinase.[1][2] It has a significantly higher affinity for the mutated BRAF V600E, V600K, and V600D forms compared to the wild-type BRAF protein.[3][12] By binding to the ATP-binding pocket of the mutated kinase, Dabrafenib prevents the phosphorylation and subsequent activation of its downstream targets, MEK1 and MEK2.[2][5] This blockade leads to a G1 cell cycle arrest and ultimately apoptosis in BRAF-mutant tumor cells.[2]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. medschool.co [medschool.co]

- 6. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomarker.onclive.com [biomarker.onclive.com]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 11. abmole.com [abmole.com]

- 12. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

The Synthetic Chemist's Guide to Substituted Pyridine Boronic Acids: A Core Component in Modern Drug Discovery

Substituted pyridine boronic acids and their corresponding esters are pivotal building blocks in contemporary medicinal chemistry. Their unique electronic properties and versatile reactivity make them indispensable for the construction of complex molecular architectures found in numerous therapeutic agents.[1][2] The pyridine motif is a common feature in a vast array of FDA-approved drugs, where it often plays a crucial role in binding to biological targets and modulating their activity.[2] Consequently, the efficient and regioselective synthesis of substituted pyridine boronic acids is a critical endeavor for researchers and scientists in drug development.[1][3]

This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for preparing substituted pyridine boronic acids. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings of each method, offering field-proven insights into the causality behind experimental choices and providing self-validating systems for reproducible success.

The Workhorse of Pyridine Borylation: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation, a palladium-catalyzed cross-coupling reaction, stands as one of the most robust and widely employed methods for the synthesis of aryl and heteroaryl boronic esters, including those of pyridine.[4][5] This reaction typically involves the coupling of a halopyridine with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[5]

Mechanistic Rationale: A Palladium-Catalyzed Cycle

The catalytic cycle of the Miyaura borylation is a well-established sequence of elementary steps involving a palladium catalyst (Figure 1). Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The cycle commences with the oxidative addition of the halopyridine to a Pd(0) species, forming a Pd(II) intermediate. This is often the rate-determining step and is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the pyridine ring. Subsequently, transmetalation occurs, where a boryl group from the diboron reagent displaces the halide on the palladium center. The choice of base is critical here, as it is believed to activate the diboron reagent. Finally, reductive elimination from the Pd(II) complex yields the desired pyridine boronic ester and regenerates the active Pd(0) catalyst, thus closing the catalytic loop.

Figure 1: Catalytic cycle of the Miyaura Borylation reaction.

Key Experimental Considerations and Protocol

The success of a Miyaura borylation hinges on the judicious selection of catalyst, ligand, base, and solvent.

| Parameter | Common Choices & Considerations |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), XPhos-Pd-G2.[4] The choice often depends on air stability and ease of reduction to the active Pd(0) species. |

| Ligand | Phosphine ligands are prevalent. XPhos, SPhos, and RuPhos are effective for challenging substrates. Dppf is a classic choice. |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) is the most common due to the stability of the resulting pinacol ester.[5] Tetrahydroxydiboron (B₂(OH)₄) offers better atom economy.[4] |

| Base | KOAc is a mild and frequently used base.[5] Stronger bases like K₃PO₄ can be effective but may promote side reactions. |

| Solvent | Aprotic polar solvents such as dioxane, THF, and DMF are typical choices. |

Experimental Protocol: Synthesis of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

This protocol is adapted from a general procedure for the borylation of heteroaryl halides.

-

Reaction Setup: To an oven-dried flask, add 2-fluoro-5-bromopyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and PdCl₂(dppf) (0.03 equiv).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

-

Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

-

Heating: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

The Atom-Economical Approach: Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters, as it directly converts a C-H bond into a C-B bond, avoiding the need for pre-functionalized starting materials.[6][7] However, the application of this methodology to pyridines presents unique challenges.[7][8]

Mechanistic Insights and the "Pyridine Problem"

The generally accepted mechanism for iridium-catalyzed C-H borylation involves an Ir(III)/Ir(V) catalytic cycle.[6] A key challenge with pyridine substrates is the inhibition of the active iridium catalyst through coordination of the pyridine nitrogen's lone pair to the vacant site on the metal center.[7][8] This coordination can lead to low reactivity and catalyst deactivation.[9]

To overcome this "pyridine problem," several strategies have been developed:

-

Steric Hindrance: Introducing a substituent at the C-2 position of the pyridine ring can sterically block the nitrogen from coordinating to the iridium catalyst.[7]

-

Electronic Effects: Electron-withdrawing groups on the pyridine ring can reduce the basicity of the nitrogen, thereby weakening its coordination to the catalyst.[6][7]

Regioselectivity in the C-H borylation of substituted pyridines is primarily governed by steric effects, with borylation occurring at the most accessible C-H bond.[9][10] Electronic effects also play a role, with a general preference for borylation at positions distal to the nitrogen atom.[9]

Figure 2: Simplified workflow for Iridium-catalyzed C-H borylation, highlighting the catalytic cycle and catalyst inhibition by pyridine.

Protocol for Regioselective C-H Borylation

The following protocol is a general guideline for the iridium-catalyzed C-H borylation of a substituted pyridine.

Experimental Protocol: Borylation of a CF₃-Substituted Pyridine

This protocol is based on methodologies developed for the borylation of electron-deficient pyridines.[10]

-

Reaction Setup: In a glovebox, combine the CF₃-substituted pyridine (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), [Ir(COD)OMe]₂ (0.015 equiv), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 equiv) in a vial.

-

Solvent: The reaction can often be run neat or in a minimal amount of a non-coordinating solvent like cyclohexane or methyl tert-butyl ether (MTBE).[10]

-

Reaction Conditions: Seal the vial and heat the mixture to 80-100 °C for 12-24 hours.

-

Monitoring: Monitor the reaction by GC-MS to determine conversion and regioselectivity.

-

Purification: Once the reaction is complete, the product can be purified by column chromatography on silica gel. It is sometimes beneficial to use silica gel impregnated with boric acid to minimize decomposition of the boronic ester on the column.[11]

The Classical Approach: Lithiation and Grignard-Borylation

The synthesis of pyridine boronic acids via halogen-metal exchange followed by quenching with a boron electrophile is a foundational and often highly effective method. This approach typically utilizes organolithium or Grignard reagents.

Mechanistic Considerations and Procedural Variations

The core of this method involves the generation of a pyridyl anion, which then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate. Subsequent hydrolysis yields the boronic acid.

Two main procedural variations exist:

-

Standard Procedure: The organometallic reagent (e.g., n-BuLi) is added to the halopyridine, followed by the addition of the trialkyl borate.

-

In Situ Quench (Reverse Addition): The organolithium reagent is added to a mixture of the halopyridine and the trialkyl borate. This method is often preferred as it minimizes side reactions of the highly reactive pyridyl lithium intermediate.

The choice of organometallic reagent, solvent, and temperature can significantly impact the yield and selectivity of the reaction.

Directed Ortho-Metalation (DoM)

A powerful variation of the lithiation-borylation strategy is Directed Ortho-Metalation (DoM). In this approach, a directing group (DG) on the pyridine ring, such as an amide or carbamate, chelates to the organolithium base, directing deprotonation to the adjacent ortho position. Subsequent borylation provides a highly regioselective route to ortho-substituted pyridine boronic acids.[12]

Figure 3: Workflow for the synthesis of ortho-borylated pyridines via Directed ortho-Metalation (DoM).

Experimental Protocol: Synthesis of 3-Pyridylboronic Acid via Lithiation-Borylation

This is a well-established, scalable procedure.[13]

-

Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add toluene, THF, triisopropyl borate, and 3-bromopyridine.

-

Cooling: Cool the mixture to -40 °C.

-

Lithiation: Slowly add n-butyllithium solution while maintaining the internal temperature below -35 °C.

-

Quenching and Workup: After the addition is complete, warm the mixture to 0 °C and then add aqueous HCl. Separate the aqueous layer and adjust the pH to 7-8 with NaOH.

-

Isolation: The product, which exists as the boroxine, can be isolated by filtration, washed with cold acetonitrile, and dried under vacuum.[13]

-

Esterification (Optional but Recommended): The boroxine can be converted to the more stable pinacol ester by heating with pinacol in toluene with a Dean-Stark trap to remove water.[13]

Comparison of Synthetic Routes

| Method | Advantages | Disadvantages | Typical Starting Materials |

| Miyaura Borylation | High functional group tolerance, mild reaction conditions, commercially available starting materials.[5] | Requires pre-functionalized halopyridines, potential for side reactions (e.g., Suzuki coupling).[5] | Halopyridines (Br, I, Cl, OTf) |

| Ir-catalyzed C-H Borylation | High atom economy, direct functionalization of C-H bonds, access to novel substitution patterns.[6] | Catalyst inhibition by pyridine nitrogen, challenges with regioselectivity, higher catalyst cost.[7] | Substituted Pyridines |

| Lithiation/Grignard-Borylation | Cost-effective, scalable, well-established procedures. | Requires cryogenic temperatures, limited functional group tolerance with standard procedures. | Halopyridines (Br, I) |

| Directed Ortho-Metalation | Excellent regioselectivity for ortho-substitution.[12] | Requires a directing group on the pyridine ring. | Pyridines with directing groups |

Purification and Handling of Pyridine Boronic Acids

Pyridine boronic acids, particularly 2-substituted isomers, can be prone to decomposition via protodeboronation.[7] For this reason, they are often converted to their more stable pinacol or MIDA (N-methyliminodiacetic acid) esters.[14]

Purification by column chromatography can be challenging due to the interaction of the boronic acid/ester with silica gel.[11][15] Strategies to mitigate this include:

-

Using silica gel impregnated with boric acid.[11]

-

Converting the boronic acid to a more stable derivative (e.g., MIDA ester) prior to chromatography.[14][15]

-

Purification via crystallization of the boronic acid or its derivatives.

Conclusion

The synthesis of substituted pyridine boronic acids is a dynamic field with a range of powerful methodologies at the disposal of the modern synthetic chemist. The choice of synthetic route depends on a careful consideration of factors such as the desired substitution pattern, the availability of starting materials, functional group tolerance, and scalability. A thorough understanding of the underlying mechanisms of each method, as outlined in this guide, is essential for rational reaction design, optimization, and the successful synthesis of these vital building blocks for the advancement of drug discovery and development.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Liu, Y., Milo, L. J., Jr., & Lai, J. H. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 135-153. [Link]

-

Preshlock, S., et al. (2016). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 55(45), 14345-14349. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2010). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron, 66(26), 4828-4832. [Link]

-

Sadler, S. A., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7327. [Link]

-

Unknown. (n.d.). Iridium-catalyzed C-H borylation of substituted pyridines. ACS Publications. Retrieved January 21, 2026, from [Link]

-

Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287-4299. [Link]

-

Moody, C. J., & Roff, G. J. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(6), 2331-2334. [Link]

-

Sadler, S. A., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

Li, G. Y. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(15), 3279-3282. [Link]

-

Unknown. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 26(64), 14457-14476. [Link]

-

Mongin, F., et al. (2003). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Tetrahedron, 59(23), 4049-4057. [Link]

- Unknown. (n.d.). Process for the preparation of pyridine-2-boronic acid esters. Google Patents.

-

Li, W., et al. (2004). 3-pyridylboronic acid. Organic Syntheses, 81, 89. [Link]

-

Hu, Y., et al. (2018). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 23(11), 2993. [Link]

-

Alessi, M., et al. (2007). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry, 72(5), 1588-1594. [Link]

-

Unknown. (2020). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts, 10(11), 1269. [Link]

-

Unknown. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. Retrieved January 21, 2026, from [Link]

-

Mori, A., et al. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Synlett, 24(16), 2138-2142. [Link]

-

Alessi, M., et al. (2007). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. PubMed. Retrieved January 21, 2026, from [Link]

-

Bonin, H., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2660. [Link]

-

Singh, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 29-51. [Link]

-

Carson, N. (2014). THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. University of Illinois. Retrieved January 21, 2026, from [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ACS Catalysis, 6(3), 1587-1601. [Link]

-

Unknown. (n.d.). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. Retrieved January 21, 2026, from [Link]

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Natural Product Reports, 39(6), 1150-1177. [Link]

-

2-FLUOROPYRIDINE-5-BORONIC ACID. (n.d.). FDA.gov. Retrieved January 21, 2026, from [Link]

-

Alessi, M., et al. (2007). Directed ortho Metalation-Boronation and Suzuki-Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. ACS Publications. Retrieved January 21, 2026, from [Link]

-

Singh, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Retrieved January 21, 2026, from [Link]

-

Carson, C. A., et al. (2017). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Chemistry – A European Journal, 23(66), 16866-16875. [Link]

-

Drugs containing boronic acid approved by the Food and Drug... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 11. researchgate.net [researchgate.net]

- 12. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

Navigating the Nuances of Dimethylpyridine Boronic Acids: An In-depth Technical Guide to their Reactivity

For Researchers, Scientists, and Drug Development Professionals